

Preclinical In Vivo Evaluation of GLPG3970: A Technical Guide

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Compound of Interest

Compound Name: GLPG3970

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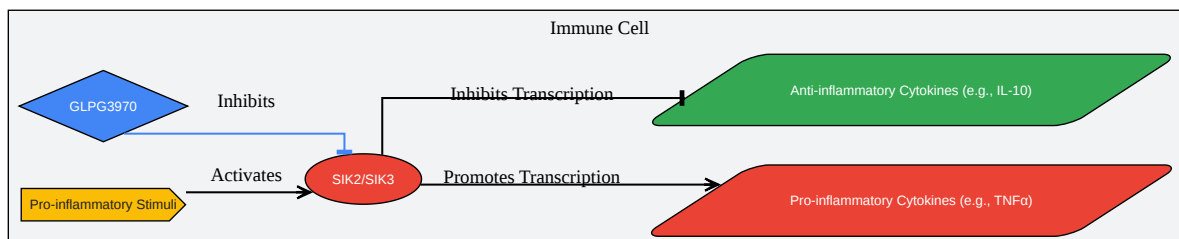
This technical guide provides an in-depth overview of the preclinical in vivo models utilized in the evaluation of **GLPG3970**, a first-in-class, selective dual SIK2/SIK3 inhibitor. The document details the experimental protocols, presents quantitative data from key studies, and visualizes the associated biological pathways and workflows.

Introduction to GLPG3970 and its Mechanism of Action

GLPG3970 is a small molecule inhibitor targeting Salt-Inducible Kinase 2 (SIK2) and SIK3, which are members of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases. SIKs are key regulators of inflammatory responses. The inhibition of SIK2 and SIK3 by **GLPG3970** leads to a dual mechanism of action: it suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF α), while simultaneously increasing the production of the anti-inflammatory cytokine interleukin-10 (IL-10). This immunomodulatory profile suggests therapeutic potential for **GLPG3970** in a range of autoimmune and inflammatory diseases.^{[1][2][3][4]}

Signaling Pathway of SIK Inhibition by GLPG3970

The following diagram illustrates the proposed mechanism of action of **GLPG3970**.



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GLPG3970 inhibits SIK2/SIK3, modulating cytokine production.

Murine Models of Inflammatory Arthritis

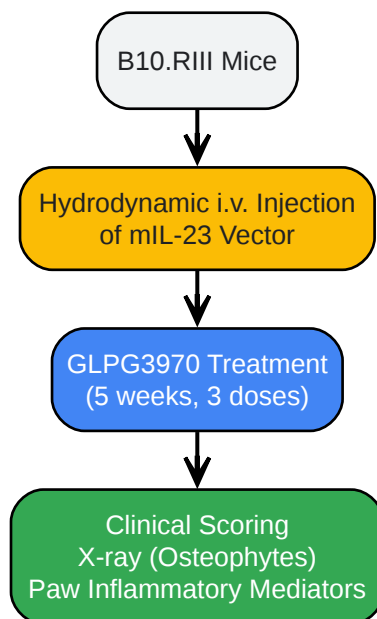
GLPG3970 has been evaluated in two key murine models of arthritis: a psoriatic arthritis (PsA) model induced by interleukin-23 (IL-23) and a collagen-induced arthritis (CIA) model, which mimics rheumatoid arthritis (RA).^[1]

IL-23-Induced Psoriatic Arthritis (PsA) Model

This model is used to assess the efficacy of therapeutic agents in a setting that reflects the pathology of psoriatic arthritis.

- Animal Strain: B10.RIII mice.^[1]
- Disease Induction: Disease is induced via a hydrodynamic intravenous injection of a murine IL-23-enhanced episomal expression vector (0.1 µg).^[1]
- Treatment: Three unspecified doses of **GLPG3970** were administered for 5 weeks.^[1]
- Endpoint Analysis:
 - Clinical Score: Disease severity is monitored and scored.^[1]
 - Radiographic Analysis: X-ray imaging is used to assess osteophyte formation.^[1]

- Biomarker Analysis: Inflammatory mediators in the paws are quantified.[1]



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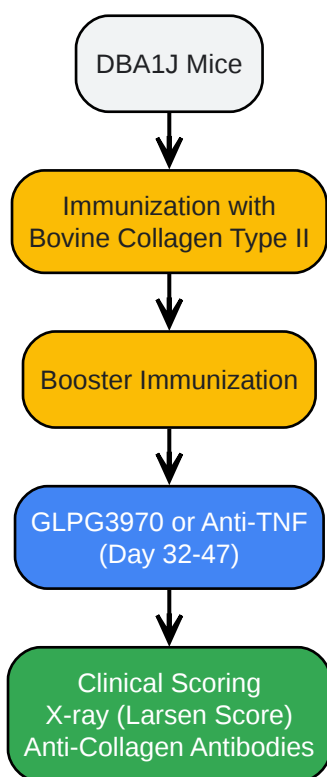
Workflow for the IL-23-induced psoriatic arthritis model.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a well-established model for studying the pathogenesis of rheumatoid arthritis and for evaluating novel therapeutics.

- Animal Strain: DBA1J mice.[1]
- Disease Induction: Mice are immunized with an emulsion of type II bovine collagen on day 1 and receive a booster immunization on day 21.[1]
- Treatment: **GLPG3970** was administered at three unspecified doses from day 32 to day 47. A positive control group was treated with an anti-TNF agent (Enbrel®).[1]
- Endpoint Analysis:
 - Clinical Score: Arthritis severity is clinically scored.[1]

- Radiographic Analysis: Bone erosion is assessed using X-ray imaging and a Larsen score.
[1]
- Serological Analysis: Serum levels of anti-collagen type-II antibodies are quantified.[1]



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Workflow for the collagen-induced arthritis model.

Summary of Quantitative Data from Arthritis Models

The available data from the ACR abstract indicates a dose-dependent reduction in clinical scores in both arthritis models.[1] The highest dose of **GLPG3970** showed an effect comparable to the anti-TNF treatment in the CIA model.[1] This was correlated with a reduction in the Larsen score and levels of anti-collagen type-II antibodies.[1] In the PsA model, **GLPG3970** treatment also led to decreased osteophyte formation and a reduction in pro-inflammatory mediators.[1]

Model	Treatment	Key Outcomes	Reference
IL-23-Induced PsA	GLPG3970 (3 doses)	Decreased clinical score, osteophyte formation, and pro-inflammatory mediators.	[1]
Collagen-Induced Arthritis	GLPG3970 (3 doses)	Reduced clinical score, Larsen score, and anti-collagen type-II antibodies. Highest dose comparable to anti-TNF.	[1]

Note: Specific dosages and detailed quantitative data with statistical analysis for the arthritis models were not available in the reviewed public literature.

Murine Model of Inflammatory Bowel Disease

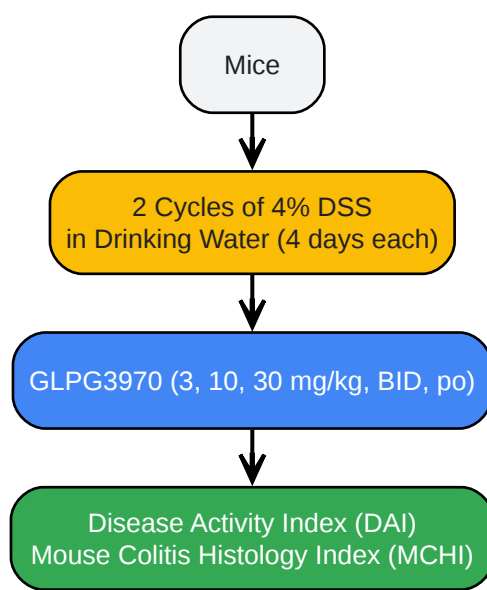
GLPG3970 has also been assessed in a dextran sulfate sodium (DSS)-induced colitis model, which is a widely used model for inflammatory bowel disease (IBD).

DSS-Induced Colitis Model

This model induces an acute colitis that mimics some aspects of ulcerative colitis in humans.

- Disease Induction: Ulcerative colitis-like inflammation is induced by two cycles of 4% DSS administered in the drinking water for 4 days.[3]
- Treatment: **GLPG3970** was administered prophylactically at doses of 3, 10, and 30 mg/kg twice daily (po).[3]
- Endpoint Analysis:
 - Disease Activity Index (DAI): A composite score of body weight loss, stool consistency, and fecal blood is recorded over 12 days.[3]

- Histological Analysis: Colonic tissues are collected at the end of the study for histological examination using a mouse colitis histology index (MCHI) score. The MCHI is a composite score of eight histological parameters: inflammatory infiltrate, goblet cell loss, crypt hyperplasia, crypt density, muscle thickness, submucosal infiltration, ulcerations, and crypt abscesses.[3]



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Workflow for the DSS-induced colitis model.

Summary of Quantitative Data from the DSS-Induced Colitis Model

Oral treatment with **GLPG3970** at 3, 10, and 30 mg/kg twice daily resulted in a dose-dependent and significant reduction in the area under the curve (AUC) of the DAI score by 29%, 33%, and 59%, respectively, compared to the vehicle-treated group.[3] Furthermore, **GLPG3970** treatment led to a dose-dependent and significant reduction in the MCHI score by 20%, 31%, and 45% at the respective doses.[3]

Treatment Group	Dose (mg/kg, BID, po)	% Reduction in DAI Score (AUC)	% Reduction in MCHI Score	Reference
GLPG3970	3	29%	20%	[3]
GLPG3970	10	33%	31%	[3]
GLPG3970	30	59%	45%	[3]

Conclusion

The preclinical in vivo data for **GLPG3970** demonstrate its therapeutic potential in models of inflammatory arthritis and inflammatory bowel disease. The compound's dual mechanism of action, leading to the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory cytokines, is supported by its efficacy in these disease-relevant animal models. Further research and publication of detailed quantitative data from the arthritis studies will provide a more complete picture of the preclinical profile of **GLPG3970**.

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